

# TNO155 Combination Therapy vs. Monotherapy: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025



An objective analysis of clinical trial data for the SHP2 inhibitor TNO155, comparing its performance as a monotherapy and in combination with other targeted agents in the treatment of advanced solid tumors.

This guide provides a comprehensive comparison of TNO155, a selective, allosteric inhibitor of SHP2, in clinical trial settings. We will delve into the quantitative data from key clinical trials, outline the experimental protocols employed, and visualize the underlying biological pathways and workflows to offer a clear perspective for researchers, scientists, and drug development professionals.

## Introduction to TNO155 and SHP2 Inhibition

SHP2, a non-receptor protein tyrosine phosphatase encoded by the PTPN11 gene, is a critical transducer of signals from receptor tyrosine kinases (RTKs) to downstream pathways, most notably the RAS-MAPK pathway.[1][2] Dysregulation of SHP2 activity has been implicated in the pathogenesis of various cancers, making it a compelling target for therapeutic intervention. [2][3] TNO155 is an orally bioavailable, allosteric inhibitor of SHP2 that has been evaluated in clinical trials as both a monotherapy and in combination with other anti-cancer agents.[4] Preclinical data have suggested that combining TNO155 with other targeted therapies could enhance anti-tumor activity and overcome resistance mechanisms.[5]

## **SHP2 Signaling Pathway**



The diagram below illustrates the central role of SHP2 in the RAS-MAPK signaling cascade, a key pathway regulating cell proliferation, survival, and differentiation.





Click to download full resolution via product page

A simplified diagram of the SHP2 signaling pathway.

# Clinical Trial Data: Monotherapy vs. Combination Therapy

The following tables summarize the key efficacy and safety data from clinical trials of TNO155 as a monotherapy and in various combination regimens.

## **Efficacy Data**



| Clinical<br>Trial (NCT<br>ID)          | Therapy                       | Patient<br>Population                         | N   | Objective<br>Response<br>Rate (ORR) | Disease<br>Control<br>Rate (DCR)               |
|----------------------------------------|-------------------------------|-----------------------------------------------|-----|-------------------------------------|------------------------------------------------|
| CTNO155X2<br>101<br>(NCT031143<br>19)  | TNO155<br>Monotherapy         | Advanced<br>Solid Tumors                      | 118 | 0%                                  | 20% (Stable<br>Disease)[4]                     |
| CTNO155B1<br>2101<br>(NCT040005<br>29) | TNO155 +<br>Spartalizuma<br>b | Advanced<br>Solid Tumors                      | 57  | 1.8%                                | 26.3%[6]                                       |
| CTNO155B1<br>2101<br>(NCT040005<br>29) | TNO155 +<br>Ribociclib        | Advanced<br>Solid Tumors                      | 46  | 0%                                  | 13.0%[6]                                       |
| KontRASt-01<br>(NCT046991<br>88)       | TNO155 +<br>JDQ433            | KRAS G12C+<br>NSCLC<br>(KRASi-<br>pretreated) | 12  | 33.3%                               | 66.7%[7]                                       |
| KontRASt-01<br>(NCT046991<br>88)       | TNO155 +<br>JDQ433            | KRAS G12C+<br>NSCLC<br>(KRASi-<br>naïve)      | 12  | 33.3%                               | 83.3%[7]                                       |
| CTNO155X2<br>101<br>(NCT031143<br>19)  | TNO155 +<br>Nazartinib        | Advanced<br>Solid Tumors<br>(Expansion)       | 15  | Not Reported                        | 5.5 months<br>(Median<br>Duration of<br>SD)[8] |

# Safety Data: Common Treatment-Related Adverse Events (TRAEs)



| Clinical Trial (NCT<br>ID)     | Therapy                   | Most Common<br>TRAEs (All Grades)                                                                                              | Grade ≥3 TRAEs                                                                               |
|--------------------------------|---------------------------|--------------------------------------------------------------------------------------------------------------------------------|----------------------------------------------------------------------------------------------|
| CTNO155X2101<br>(NCT03114319)  | TNO155 Monotherapy        | Increased blood creatine phosphokinase (28%), peripheral edema (26%), diarrhea (26%), acneiform dermatitis (23%)[4]            | Decreased platelets (4%), increased AST (3%), diarrhea (3%), decreased neutrophils (3%)[4]   |
| CTNO155B12101<br>(NCT04000529) | TNO155 +<br>Spartalizumab | Increased AST,<br>increased ALT,<br>increased CPK,<br>anemia,<br>thrombocytopenia,<br>peripheral edema,<br>diarrhea[6]         | 26.3% (Any TRAE)[6]                                                                          |
| CTNO155B12101<br>(NCT04000529) | TNO155 + Ribociclib       | Thrombocytopenia,<br>anemia, increased<br>AST, increased ALT,<br>increased blood<br>CPK[9]                                     | Not explicitly stated for combination                                                        |
| KontRASt-01<br>(NCT04699188)   | TNO155 + JDQ433           | Increased AST (14%),<br>increased ALT (10%)<br>[7]                                                                             | Increased ALT (2%)[7]                                                                        |
| CTNO155X2101<br>(NCT03114319)  | TNO155 + Nazartinib       | Diarrhea,<br>thrombocytopenia,<br>peripheral edema,<br>anemia, increased<br>creatine<br>phosphokinase (>30%<br>of patients)[8] | Grade 4 decreased platelet count, Grade 3 diarrhea (in 2 patients at highest TNO155 dose)[8] |

# **Experimental Protocols**



## **Patient Population and Study Design**

The clinical trials cited in this guide enrolled adult patients with advanced solid tumors who had progressed on standard therapies.[4][5][10][11] The studies were typically Phase I or Ib/II, open-label, multicenter trials with dose-escalation and expansion cohorts to determine the safety, tolerability, and recommended dose for future studies.[4][5][11]

# Screening Inclusion/Exclusion Criteria Informed Consent Treatment Dose Escalation Determine Recommended Dose Evaluation Evaluation Evaluation Etflicacy Assessment (RECIST 1.1) Pharmacokinetics Pharmacodynamics

Click to download full resolution via product page

A generalized workflow for the TNO155 clinical trials.



## **Efficacy and Safety Assessment**

Tumor response was primarily assessed using the Response Evaluation Criteria in Solid Tumors version 1.1 (RECIST 1.1).[12][13][14] This involves measuring the size of target lesions at baseline and at specified intervals during treatment.[15] Key response categories include:

- Complete Response (CR): Disappearance of all target lesions.[12][14]
- Partial Response (PR): At least a 30% decrease in the sum of diameters of target lesions.
   [12][14]
- Stable Disease (SD): Neither sufficient shrinkage to qualify for PR nor sufficient increase to qualify for Progressive Disease.[14]
- Progressive Disease (PD): At least a 20% increase in the sum of diameters of target lesions or the appearance of new lesions.[12][14]

Adverse events were graded according to the National Cancer Institute's Common Terminology Criteria for Adverse Events (CTCAE).[16][17][18][19] This system provides a standardized grading scale (1-5) for the severity of adverse events.[16][19]

## **Pharmacodynamic Assessments**

Evidence of SHP2 inhibition was evaluated through the measurement of DUSP6 expression in tumor samples.[4] DUSP6 is a downstream target of the MAPK pathway, and its suppression indicates pathway inhibition.[20]

## Conclusion

The available clinical trial data suggests that TNO155 as a monotherapy has limited anti-tumor activity in a broad population of patients with advanced solid tumors, with the best-observed response being stable disease.[4][21] However, in combination with other targeted agents, particularly the KRAS G12C inhibitor JDQ433, TNO155 has demonstrated promising objective response rates in specific, molecularly defined patient populations.[7] The safety profiles of the combination therapies appear to be manageable and generally consistent with the individual agents.[6] These findings support the continued investigation of TNO155 in rational combination strategies to enhance therapeutic efficacy and overcome resistance to targeted



therapies. Further studies are warranted to identify optimal combination partners and patient populations who are most likely to benefit from SHP2 inhibition.

### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

- 1. aacrjournals.org [aacrjournals.org]
- 2. Functions of Shp2 in cancer PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. ascopubs.org [ascopubs.org]
- 5. ClinicalTrials.gov [clinicaltrials.gov]
- 6. targetedonc.com [targetedonc.com]
- 7. onclive.com [onclive.com]
- 8. aacrjournals.org [aacrjournals.org]
- 9. WSLHD Digital Repository: A dose-escalation study of TNO155 (TN) in combination with spartalizumab (SPA) or ribociclib (RIB) in adults with advanced solid tumors [wslhd.intersearch.com.au]
- 10. ClinicalTrials.gov [clinicaltrials.gov]
- 11. ClinicalTrials.gov [clinicaltrials.gov]
- 12. project.eortc.org [project.eortc.org]
- 13. New response evaluation criteria in solid tumours: revised RECIST guideline (version 1.1) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Response evaluation criteria in solid tumors Wikipedia [en.wikipedia.org]
- 15. The Radiology Assistant: RECIST 1.1 the basics [radiologyassistant.nl]
- 16. Common Terminology Criteria for Adverse Events Wikipedia [en.wikipedia.org]
- 17. dctd.cancer.gov [dctd.cancer.gov]
- 18. dctd.cancer.gov [dctd.cancer.gov]



- 19. evs.nci.nih.gov [evs.nci.nih.gov]
- 20. cancernetwork.com [cancernetwork.com]
- 21. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [TNO155 Combination Therapy vs. Monotherapy: A Comparative Guide for Researchers]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15574588#tno155-combination-therapy-versus-monotherapy-in-clinical-trials]

## **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com